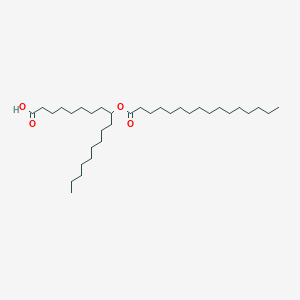

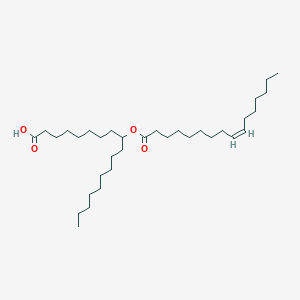

![molecular formula C7H8N4O2 B593345 Theophylline, [8-3H] CAS No. 134459-03-3](/img/structure/B593345.png)

Theophylline, [8-3H]

Descripción general

Descripción

It is used primarily to treat respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma . Theophylline is naturally present in trace amounts in tea, coffee, chocolate, yerba maté, guarana, and kola nut . The compound “Theophylline, [8-3H]” refers to a radiolabeled form of theophylline, where tritium (³H) is incorporated at the 8th position of the molecule. This radiolabeling is useful for tracing and studying the compound’s behavior in biological systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of theophylline involves several steps:

Starting Materials: The synthesis begins with dimethyl sulphate and 6-aminouracil.

Reaction Steps:

Industrial Production Methods: Industrial production of theophylline follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Theophylline undergoes various chemical reactions, including:

Oxidation: Theophylline can be oxidized to form 1,3-dimethyluric acid.

Reduction: Reduction reactions can convert theophylline to its corresponding dihydro derivatives.

Substitution: Theophylline can undergo substitution reactions, such as halogenation, to form derivatives like 8-chlorotheophylline.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of catalysts.

Major Products:

Oxidation: 1,3-dimethyluric acid.

Reduction: Dihydro derivatives of theophylline.

Substitution: Halogenated derivatives such as 8-chlorotheophylline.

Aplicaciones Científicas De Investigación

Theophylline, [8-3H] has numerous applications in scientific research:

Chemistry: Used as a tracer in studying theophylline’s metabolic pathways and interactions with other compounds.

Biology: Helps in understanding theophylline’s distribution, absorption, and excretion in biological systems.

Medicine: Used in pharmacokinetic studies to determine theophylline’s bioavailability and therapeutic efficacy.

Industry: Employed in quality control and formulation studies of theophylline-containing pharmaceutical products

Mecanismo De Acción

Theophylline is similar to other methylxanthine compounds such as caffeine and theobromine:

Theobromine: Theobromine shares similar pharmacological properties with theophylline but is less potent as a bronchodilator.

Uniqueness: Theophylline’s unique combination of bronchodilator and anti-inflammatory effects makes it particularly useful in treating respiratory conditions like asthma and COPD .

Comparación Con Compuestos Similares

- Caffeine (1,3,7-trimethylxanthine)

- Theobromine (3,7-dimethylxanthine)

- Aminophylline (a complex of theophylline and ethylenediamine)

Propiedades

IUPAC Name |

1,3-dimethyl-8-tritio-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i3T | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXYFBGIUFBOJW-WJULDGBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C1=NC2=C(N1)C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

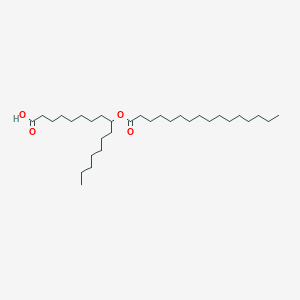

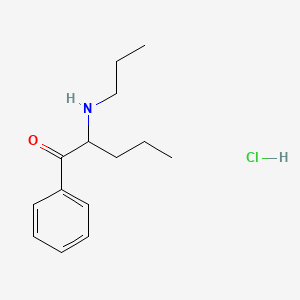

![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593262.png)

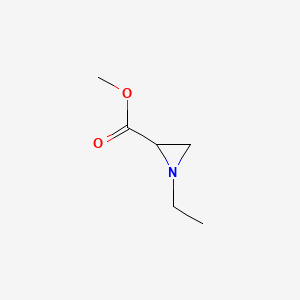

![5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione](/img/structure/B593286.png)